Sevelamer

Übersicht

Beschreibung

Sevelamer ist ein phosphatbindendes Medikament, das hauptsächlich zur Behandlung von Hyperphosphatämie bei Patienten mit chronischer Nierenerkrankung eingesetzt wird. Es ist eine polymere Verbindung, die Phosphat im Darmlumen bindet, die Absorption begrenzt und so die Serum-Phosphatkonzentration senkt . This compound wird unter den Markennamen Renagel und Renvela vermarktet .

Herstellungsmethoden

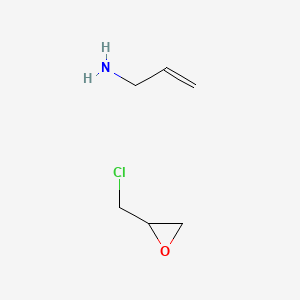

This compound wird durch Polymerisation von Allyamin mit Epichlorhydrin synthetisiert . Das resultierende Polymer wird dann vernetzt, um eine Netzwerkstruktur zu bilden. Für die industrielle Produktion wird Sevelamerhydrochlorid einer Anionenaustauschreaktion mit einem Alkali- oder Erdalkalimetallcarbonat unterzogen, um Sevelamercarbonat zu bilden .

Vorbereitungsmethoden

Sevelamer is synthesized through the polymerization of allylamine with epichlorohydrin . The resulting polymer is then crosslinked to form a network structure. For industrial production, this compound hydrochloride undergoes an anion exchange with an alkali or alkaline earth metal carbonate to form this compound carbonate .

Analyse Chemischer Reaktionen

Sevelamer unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: This compound kann mit Chlorsulfonsäure reagieren, um sulfonsäurefunktionalisiertes Polyallylamin zu bilden.

Ionen- und Wasserstoffbrückenbindung: Im Darm werden die Aminogruppen von this compound teilweise protoniert und interagieren mit Phosphationen durch Ionen- und Wasserstoffbrückenbindungen.

Wissenschaftliche Forschungsanwendungen

Management of Hyperphosphatemia

Sevelamer is primarily indicated for the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis. Clinical trials have demonstrated its efficacy in lowering serum phosphate levels significantly compared to calcium-based binders.

- Efficacy Studies : In a meta-analysis involving 34 randomized controlled trials with 2802 patients, this compound was associated with a reduction in all-cause mortality and vascular calcification scores compared to calcium-based binders . The Treat To Goal study highlighted that this compound resulted in lower rates of hypercalcemia and vascular calcification progression .

Cardiovascular Health

This compound has been observed to have pleiotropic effects that extend beyond phosphate control, impacting cardiovascular health positively.

- Inflammation and Oxidative Stress : Research indicates that this compound reduces inflammatory markers and oxidative stress, which are critical factors in cardiovascular morbidity among patients with chronic kidney disease . For instance, studies have shown improvements in lipid profiles, including reductions in total cholesterol and low-density lipoprotein cholesterol .

- Endothelial Function : this compound treatment has been linked to improved endothelial function as measured by flow-mediated dilation and increases in fetuin-A levels, which play a role in vascular health .

Impact on Bone Metabolism

This compound's influence on bone metabolism is notable, especially regarding parathyroid hormone levels.

- Parathyroid Hormone Levels : In studies comparing this compound with calcium-based binders, patients treated with this compound exhibited a lower incidence of hypoparathyroidism and better regulation of parathyroid hormone levels . This effect is crucial for maintaining bone health in patients undergoing dialysis.

Safety Profile

This compound is generally well-tolerated among patients. Clinical studies indicate that it does not significantly increase gastrointestinal adverse events compared to calcium-based binders .

- Long-term Safety : The long-term safety profile has been supported by various studies showing no significant differences in adverse effects when compared to traditional therapies .

Case Study: Efficacy in Dialysis Patients

A randomized study involving 143 adult patients undergoing peritoneal dialysis showed that both this compound hydrochloride and calcium acetate effectively reduced serum phosphorus levels. However, this compound was associated with less increase in serum calcium levels compared to calcium acetate .

Clinical Trial: Renagel vs Calcium Carbonate

The Renagel in New Dialysis (RIND) study demonstrated that patients treated with this compound had significantly lower progression rates of coronary artery calcification compared to those on calcium carbonate over a follow-up period . This trial highlighted the survival benefits associated with this compound treatment.

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Hyperphosphatemia | Effective at lowering serum phosphate levels; reduces hypercalcemia incidence compared to calcium binders. |

| Cardiovascular Health | Reduces inflammation and oxidative stress; improves lipid profiles and endothelial function. |

| Bone Metabolism | Better regulation of parathyroid hormone; lower incidence of hypoparathyroidism. |

| Safety Profile | Generally well-tolerated; no significant increase in gastrointestinal adverse events compared to alternatives. |

Wirkmechanismus

Sevelamer prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption. This action decreases serum parathyroid hormone levels, which are elevated in patients with chronic kidney disease . The binding occurs through ionic and hydrogen bonding between the protonated amine groups of this compound and phosphate ions .

Vergleich Mit ähnlichen Verbindungen

Sevelamer wird mit anderen Phosphatbindern wie Calcium-Acetat und Lanthan-Carbonat verglichen:

Calcium-Acetat: Im Gegensatz zu this compound kann Calcium-Acetat das Risiko einer Hyperkalzämie und einer arteriellen Verkalkung erhöhen.

Lanthan-Carbonat: Sowohl this compound als auch Lanthan-Carbonat sind wirksam bei der Senkung des Serum-Phosphatspiegels, aber this compound senkt auch LDL- und Gesamtcholesterinspiegel.

Ähnliche Verbindungen umfassen:

- Calcium-Acetat

- Lanthan-Carbonat

- Eisenbasierte Phosphatbinder

Die einzigartige Fähigkeit von this compound, den Cholesterinspiegel zu senken, und seine nicht-calciumbasierte Zusammensetzung machen es für viele Patienten zu einer bevorzugten Wahl .

Biologische Aktivität

Sevelamer is a non-calcium, non-absorbed phosphate binder primarily used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those on dialysis. Beyond its primary function, this compound exhibits various biological activities that can influence metabolic and cardiovascular health. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound functions by binding phosphate in the gastrointestinal tract, thereby reducing its absorption into the bloodstream. This mechanism is crucial for managing elevated phosphate levels in CKD patients. Additionally, this compound has been shown to have pleiotropic effects, impacting various biological pathways:

- Reduction of Fibroblast Growth Factor 23 (FGF23) : this compound can decrease FGF23 levels, which is associated with bone metabolism and cardiovascular health .

- Impact on Lipid Metabolism : Studies indicate that this compound may lower lipid levels, including low-density lipoprotein (LDL) cholesterol, through its binding properties .

- Modulation of Inflammation : this compound has been linked to reduced levels of inflammatory markers such as C-reactive protein (CRP) and pro-inflammatory cytokines like TNF-α and IL-6 .

Efficacy in Phosphate Control

A randomized controlled trial demonstrated that this compound effectively lowers serum phosphorus levels in CKD patients. The primary efficacy outcome was a significant reduction in serum phosphorus from baseline to week 8, with secondary outcomes showing improvements in lipid profiles and parathyroid hormone (PTH) levels .

Pleiotropic Effects

Research has indicated that this compound not only controls phosphorus but also reduces vascular calcification and improves cardiovascular outcomes. A study involving a mouse model of CKD showed that this compound treatment led to improved diastolic function and reduced left ventricular hypertrophy after chronic kidney failure induction .

Case Studies

Gastrointestinal Complications : While this compound is generally well-tolerated, there are reports of gastrointestinal complications associated with its use. A series of case studies documented instances of severe gastrointestinal inflammation and perforation linked to this compound. Patients with preexisting conditions such as diabetes were particularly susceptible to these adverse effects .

Case Report Example : A 74-year-old woman developed ischemic colitis after starting low-dose this compound therapy. Despite the severity of her symptoms, she responded well to mesalazine therapy upon discontinuation of this compound .

Safety Profile

The safety profile of this compound has been extensively studied. Although it is associated with gastrointestinal side effects, these occurrences are relatively rare compared to its benefits in controlling hyperphosphatemia and improving cardiovascular health.

| Adverse Effect | Incidence Rate |

|---|---|

| GI Inflammation | Rare |

| Colonic Perforation | Very Rare |

Eigenschaften

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSIZMQNQCNRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Sevelamer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sevelamer prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels. | |

| Record name | Sevelamer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52757-95-6 | |

| Record name | Sevelamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52757-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sevelamer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SEVELAMER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.